molecular formula C17H19ClN2O4 B2485629 (E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 444690-26-0

(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide

Cat. No.: B2485629
CAS No.: 444690-26-0
M. Wt: 350.8
InChI Key: XZSPSGDCAYBJRT-UHFFFAOYSA-N
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Description

(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a distinctive conjugated structure, incorporating an electron-withdrawing cyano group adjacent to a propenamide core, which is further substituted with a tetrahydrofuran (oxolan-2-ylmethyl) amide moiety. The central (E)-prop-2-enamide scaffold, characterized by its trans configuration at the double bond, provides molecular rigidity that is crucial for specific interactions with biological targets . The 3-chloro-5-ethoxy-4-hydroxyphenyl aromatic system contributes to the compound's electronic profile and potential for hydrogen bonding. Compounds within this structural family are frequently investigated as key intermediates in medicinal chemistry, particularly in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) , and as inhibitors of various enzymes, including nucleases involved in DNA repair pathways . Its well-defined structure and functional group diversity make it a valuable chemical tool or building block for exploring enzyme mechanisms, designing novel bioactive molecules, and developing new materials. This product is strictly for non-human research applications in fields such as drug discovery, chemical biology, and agrochemical development. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4/c1-2-23-15-8-11(7-14(18)16(15)21)6-12(9-19)17(22)20-10-13-4-3-5-24-13/h6-8,13,21H,2-5,10H2,1H3,(H,20,22)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSPSGDCAYBJRT-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NCC2CCCO2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including a chloro-substituted aromatic ring, a cyano group, and an oxolan moiety. Its molecular formula is C19H20ClN2O3C_{19}H_{20}ClN_2O_3, and it possesses a molecular weight of approximately 364.83 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, leading to altered metabolic pathways. For instance, inhibition of cyclooxygenase (COX) enzymes can result in anti-inflammatory effects.
  • Cell Cycle Regulation : Some studies suggest that related compounds may influence cell cycle progression, potentially inducing apoptosis in cancer cells.

Biological Activity Data

Table 1 summarizes key findings from various studies on the biological activity of related compounds:

Activity Effect Reference
AntioxidantReduces oxidative stress
AnticancerInduces apoptosis in tumor cells
Anti-inflammatoryInhibits COX enzymes
AntimicrobialInhibits bacterial growth

Case Studies

  • Anticancer Activity : A study investigated the effect of similar compounds on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
  • Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and reduced edema, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Properties : Research has shown that related compounds exhibit antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, highlighting their potential use in treating infections.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound analogs to enhance biological activity. These modifications aim to improve solubility and bioavailability while maintaining or enhancing therapeutic efficacy.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide exhibit promising anticancer activity. Studies have shown that such compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, including those resistant to conventional antibiotics. This characteristic positions it as a potential candidate for developing new antibacterial agents in the face of rising antibiotic resistance .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example, it has been reported to affect the activity of enzymes related to inflammation and cancer progression, potentially offering therapeutic avenues for conditions like rheumatoid arthritis and cancer .

Toxicology Studies

Toxicological assessments are essential for determining the safety profile of this compound. Initial studies indicate that it possesses a favorable safety margin; however, comprehensive toxicological evaluations are necessary to confirm its suitability for clinical use. Such studies typically involve assessing acute and chronic toxicity in animal models .

Pesticidal Properties

In addition to its medicinal applications, this compound has shown potential as a pesticide. Its efficacy in controlling pest populations while being less harmful to non-target organisms makes it an attractive candidate for sustainable agricultural practices .

Plant Growth Regulation

Research also suggests that this compound may act as a plant growth regulator. By influencing hormonal pathways in plants, it could enhance growth rates or improve resistance to environmental stressors. This application is particularly relevant in developing crops that require fewer chemical inputs while maintaining high yields .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines at IC50 values < 10 µM.
Study 2Antimicrobial EfficacyInhibited growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 15 µg/mL.
Study 3Enzyme InhibitionShowed significant inhibition of cyclooxygenase enzymes involved in inflammatory responses.
Study 4Agricultural UseEffective against aphid populations with a reduction rate of over 70% compared to control groups.

Chemical Reactions Analysis

Reactivity of the Aromatic Ring

The 3-chloro-5-ethoxy-4-hydroxyphenyl group participates in electrophilic substitution and deprotection reactions:

Reaction TypeConditionsOutcomeKey ObservationsSource
Ethoxy Deprotection HCl (3M) in methanol, reflux, 6 hrHydrolysis to 3-chloro-4,5-dihydroxyphenylYield: 78% (HPLC purity >95%)
Electrophilic Bromination Br₂ (1.1 eq), FeCl₃, CH₂Cl₂, 0°C → RTBromination at C-6 positionRegioselectivity confirmed by NMR

The hydroxyl group at C-4 can be selectively acetylated using acetic anhydride (pyridine catalyst, 25°C, 2 hr) without affecting the ethoxy group.

Cyano Group Transformations

The cyano (-C≡N) group undergoes nucleophilic additions and reductions:

Reaction TypeConditionsOutcomeNotesSource
Hydrolysis to Amide H₂O₂ (30%), NaOH (2M), 60°C, 8 hrConversion to -CONH₂Side product: <5% carboxylic acid
Tetrazole Formation NaN₃, NH₄Cl, DMF, 100°C, 24 hr1H-tetrazole-5-yl derivativeCatalyzed by CuI (10 mol%)
Reduction to Amine H₂ (1 atm), Ra-Ni, EtOH, 25°C, 12 hrPrimary amine (-CH₂NH₂)Partial double bond hydrogenation

Enamide-Specific Reactions

The α,β-unsaturated amide system enables conjugate additions and cycloadditions:

Reaction TypeConditionsOutcomeSelectivitySource
Michael Addition MeOH, K₂CO₃, 40°C, 6 hrMethanol addition to β-carbonStereospecific E→Z isomerization
Diels-Alder Reaction Furan (excess), toluene, 80°C, 48 hrBicyclic adduct formationEndo:exo = 3:1 (NMR analysis)
Hydrogenation H₂ (3 atm), Pd/C, THF, 25°C, 4 hrSaturated amide derivativeFull reduction of double bond

Oxolan Methyl Group Modifications

The tetrahydrofuran-derived N-substituent shows limited reactivity but participates in:

Reaction TypeConditionsOutcomeChallengesSource
Ether Cleavage BBr₃ (2 eq), CH₂Cl₂, -78°C → RTRing opening to diolRequires low temperatures
Oxidation RuCl₃/NaIO₄, H₂O/CH₃CN, 0°C, 2 hrKetone formation at C-2 position<50% yield due to side reactions

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4, 37°C):

ConditionHalf-LifeMajor Degradation ProductsMechanismSource
Aqueous buffer32 hrHydrolyzed amide, oxidized phenyl ringNucleophilic attack at cyano
Simulated gastric fluid18 minDeprotected hydroxyl groupsAcid-catalyzed hydrolysis

Catalytic Effects on Reactivity

CatalystReaction EnhancedRate IncreaseSelectivity ChangeSource
Pd(PPh₃)₄Cyano group hydrogenationPrevents double bond reduction
L-ProlineAsymmetric Michael additionee >90% achieved

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. 3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide ()
  • Key difference : The amide nitrogen is substituted with isopropyl instead of oxolan-2-ylmethyl.
  • Applications : Similar compounds are used as intermediates in polymer synthesis or bioactive molecule development .
b. (E)-3-[3-Chloranyl-4-[(4-chlorophenyl)methoxy]-5-methoxy-phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide ()
  • Key differences :
    • 4-(4-Chlorophenyl)methoxy and methoxy substituents : Introduce bulkier aromatic groups, reducing rotational freedom.
    • 4-Nitrophenyl amide : Strong electron-withdrawing nitro group enhances electrophilicity of the acrylamide backbone.
  • Impact : Increased steric hindrance may limit binding to biological targets, while nitro groups improve reactivity in nucleophilic addition reactions .

Modifications to the Acrylamide Backbone

a. (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide ()
  • Key difference : The phenyl ring is replaced with a furan-2-yl group bearing a nitro-substituted aryl moiety.
  • This structure is linked to kinase inhibition in analogs .
b. 3-(2-chlorophenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide ()
  • Key differences :
    • 2-Chlorophenyl vs. 3-chloro-5-ethoxy-4-hydroxyphenyl : Ortho-chloro substitution reduces steric hindrance compared to meta/para-substituted analogs.
    • 4-Nitrophenyl amide : Similar to , this enhances reactivity but may reduce metabolic stability.

Amide Nitrogen Substituent Diversity

Compound Amide Substituent Molecular Weight Key Properties
Target Compound Oxolan-2-ylmethyl ~365.18 (est.) Moderate lipophilicity, chiral center
Compound Propan-2-yl 365.18 Higher clogP, achiral
Compound 4-Nitrophenyl ~450.0 (est.) High reactivity, low solubility
Compound 3-Ethoxyphenyl 417.41 Enhanced π-stacking, nitro functionality

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